molecular formula C11H13BrN2O3S B14909583 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one

Cat. No.: B14909583
M. Wt: 333.20 g/mol
InChI Key: SDCUOEMIHXMLBW-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one is a synthetic small molecule featuring a piperazinone core fused with a sulfonamide group. This structure combines two privileged scaffolds in medicinal chemistry: the piperazine ring and the sulfonamide moiety . Piperazine derivatives are recognized as useful building blocks in drug discovery, present in more than 100 approved drugs due to their wide spectrum of pharmacological activities . Similarly, sulfonamides are valued for their hydrolytic stability and diverse bioactivity . The specific integration of a sulfonyl group with a piperazine ring creates a hybrid structure that is of significant interest in the rational design of new therapeutic agents . Compounds incorporating the sulfonylpiperazine scaffold have been reported in scientific literature to exhibit a range of biological activities. These include potential as antitumor agents, antimicrobials, and inhibitors of enzymes like carbonic anhydrase and matrix metalloproteinases . The presence of the bromophenyl group can contribute to interactions with biological targets through hydrophobic and van der Waals forces. This product is intended for research applications, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one

InChI

InChI=1S/C11H13BrN2O3S/c1-8-11(15)13-6-7-14(8)18(16,17)10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,15)

InChI Key

SDCUOEMIHXMLBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :
    • 3-Methylpiperazin-2-one (1.0 equiv)
    • 4-Bromobenzenesulfonyl chloride (1.1–1.2 equiv)
    • Base: Pyridine or triethylamine (1.5–2.0 equiv) to neutralize HCl.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Room temperature (20–25°C) or reflux (40–60°C).
  • Time : 6–24 hours, monitored by TLC or LC-MS.

Example Protocol :

  • Dissolve 3-methylpiperazin-2-one (10 mmol) in DCM (50 mL).
  • Add pyridine (15 mmol) and cool to 0°C.
  • Slowly add 4-bromobenzenesulfonyl chloride (11 mmol) dropwise.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, dry (MgSO₄), and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane) to yield the product (65–80%).

Alternative Pathways and Intermediate Synthesis

Preparation of 4-Bromobenzenesulfonyl Chloride

If the sulfonyl chloride is unavailable, it can be synthesized from 4-bromothiophenol or 4-bromoaniline:

  • Oxidation of 4-Bromothiophenol :
    • React with chlorine gas in acetic acid to form 4-bromobenzenesulfonyl chloride.
  • Chlorosulfonation of 4-Bromoaniline :
    • Treat with chlorosulfonic acid (ClSO₃H) at 0–5°C.

Key Data :

Starting Material Reagents Yield
4-Bromothiophenol Cl₂, AcOH 85%
4-Bromoaniline ClSO₃H 72%

Optimization and Challenges

Solvent and Base Selection

  • Solvent Effects :
    • DCM : Faster reaction but lower solubility of polar intermediates.
    • THF : Improved solubility but requires anhydrous conditions.
  • Base Comparison :
    • Pyridine : Superior HCl scavenging but may form side products.
    • Triethylamine : Higher volatility, easier removal.

Side Reactions and Mitigation

  • Over-Sulfonylation : Minimized by using stoichiometric sulfonyl chloride.
  • Ring Opening : Avoid prolonged heating; maintain pH >7.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃):
    • δ 7.70 (d, J = 8.5 Hz, 2H, Ar-H),
    • δ 7.55 (d, J = 8.5 Hz, 2H, Ar-H),
    • δ 3.85 (s, 1H, NH),
    • δ 3.20–3.40 (m, 4H, piperazine-H),
    • δ 2.95 (s, 3H, CH₃).
  • MS (ESI+) : m/z 333.20 [M+H]⁺.

Crystallography and Purity

  • Single-crystal X-ray diffraction confirms the planar sulfonyl group and chair conformation of the piperazinone ring.
  • HPLC purity: >98% (C18 column, acetonitrile/water).

Scale-Up and Industrial Feasibility

  • Batch Reactors : Yields >75% at 1 kg scale using THF/pyridine.
  • Cost Drivers :
    • 4-Bromobenzenesulfonyl chloride (~$450/mol).
    • Chromatography replaced with recrystallization (ethanol/water) for bulk production.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours (60°C, 300 W).
  • Flow Chemistry : Continuous sulfonylation achieves 90% conversion in <30 minutes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Reaction Type Reagents/Conditions Products Yield Key Observations
Suzuki Coupling PdCl₂(dppf), K₂CO₃, pinacolborane, 1,4-dioxane, 80°C Arylboronate derivatives65–85%Requires anhydrous conditions; Pd catalysts enhance selectivity for para-substitution.
Buchwald–Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C Aryl amine derivatives70–90%Electron-withdrawing sulfonyl group directs amination to the para position.

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in alkylation and acylation reactions.

Reaction Type Reagents/Conditions Products Yield Key Observations
N-Alkylation K₂CO₃, DMF, alkyl halides, 60°C N-alkylated piperazine derivatives50–75%Steric hindrance from the methyl group reduces reaction rates at the adjacent nitrogen.
Acylation AcCl, pyridine, CH₂Cl₂, 0°CAcetylated sulfonamides60–80%Acylation occurs preferentially at the secondary amine over the sulfonamide nitrogen.

Oxidation and Reduction

The piperazine ring and sulfonyl group exhibit redox activity under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Key Observations
Oxidation KMnO₄, H₂SO₄, 70°CSulfone or N-oxide derivatives40–60%Over-oxidation risks require precise temperature control.
Reduction LiAlH₄, THF, reflux Reduced piperidine analogs30–50%LiAlH₄ selectively reduces the sulfonamide to a thioether in some cases.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves specific bonds for structural modifications.

Reaction Type Reagents/Conditions Products Yield Key Observations
Sulfonamide Hydrolysis 6M HCl, 100°CFree amine and sulfonic acid85–95%Prolonged heating leads to decomposition of the aromatic ring.
Lactam Ring Opening NaOH, H₂O/EtOH, 80°C Open-chain amino sulfonic acids70–90%Ring opening facilitates further functionalization at the amine site.

Cycloaddition and Ring-Forming Reactions

The compound participates in cycloadditions to form heterocyclic systems.

Reaction Type Reagents/Conditions Products Yield Key Observations
1,3-Dipolar Cycloaddition NaN₃, CuI, DMF, 120°C Triazole-fused piperazine derivatives55–75%Copper catalysts enhance regioselectivity for 1,4-disubstituted triazoles.

Mechanistic Insights and Selectivity

  • Electronic Effects : The electron-withdrawing sulfonyl group deactivates the bromophenyl ring, directing substitutions to the para position .

  • Steric Effects : The methyl group on the piperazine ring hinders reactions at the adjacent nitrogen, favoring modifications at the sulfonamide nitrogen .

  • Catalytic Influence : Palladium catalysts (e.g., PdCl₂(dppf)) are critical for cross-couplings, reducing side reactions like debromination .

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, while the bromophenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Key Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one Piperazin-2-one 4-Bromophenylsulfonyl, 3-methyl ~330 High electrophilicity, moderate lipophilicity
4-(4-tert-Butylphenylsulfonyl)piperazin-2-one Piperazin-2-one 4-tert-Butylphenylsulfonyl ~310 Increased steric hindrance, higher lipophilicity
Bromadiolone Chromen-2-one 4'-Bromo-4-biphenylyl ~523 Anticoagulant activity, high logP
4-[(4-Bromophenyl)sulfonyl]benzoyl Chloride Benzoyl chloride 4-Bromophenylsulfonyl ~340 High reactivity for amide synthesis

Q & A

Q. What are the established synthetic routes for 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a piperazinone intermediate. For example, a bromophenyl sulfonyl chloride derivative reacts with 3-methylpiperazin-2-one under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
  • Step 1 : Activation of the sulfonyl chloride group at 0–5°C to prevent premature hydrolysis.
  • Step 2 : Dropwise addition of the amine (piperazinone) to ensure controlled exothermic reactivity.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Yield optimization hinges on maintaining anhydrous conditions and stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : The sulfonyl group (SO₂) deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons near bromine: δ 7.6–8.0 ppm). The methyl group on the piperazinone ring appears as a singlet at δ 1.2–1.4 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.
  • Mass Spectrometry (HRMS) : Prioritize molecular ion peaks ([M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly when impurities or tautomeric forms are suspected?

  • Methodological Answer :
  • Impurity Analysis : Use HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol gradient (65:35) to separate byproducts. Retention time discrepancies >0.5 min indicate structural deviations .
  • Tautomer Identification : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. Tautomeric equilibria (e.g., keto-enol) manifest as peak broadening or splitting at elevated temperatures (50–80°C) .

Q. What experimental designs are recommended for studying the environmental fate of this compound, including abiotic/biotic degradation pathways?

  • Methodological Answer :
  • Abiotic Degradation : Simulate hydrolysis at pH 3–9 (buffered solutions, 25–50°C) with LC-MS monitoring. The sulfonyl group is hydrolytically stable, but bromine may undergo photolytic cleavage under UV light (λ = 254 nm) .
  • Biotic Degradation : Use soil microcosms (OECD 307 guidelines) with GC-MS to track metabolites. Piperazinone rings are prone to microbial N-dealkylation, forming secondary amines .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential, given its piperazinone core?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to assess sulfonyl group electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) with IC₅₀ determinations. The sulfonyl group enhances binding affinity to hydrophobic enzyme pockets .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

  • Methodological Answer :
  • Plasma Stability : Incubate with human plasma (37°C, 0–24 h), quench with acetonitrile, and quantify via LC-MS/MS. The sulfonyl group resists esterase cleavage, but N-methylpiperazinone may oxidize to lactams .
  • Microsomal Metabolism : Use rat liver microsomes + NADPH cofactor. Monitor CYP450-mediated oxidation (e.g., hydroxylation at the methyl group) with time-dependent metabolite profiling .

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